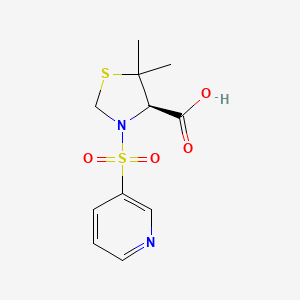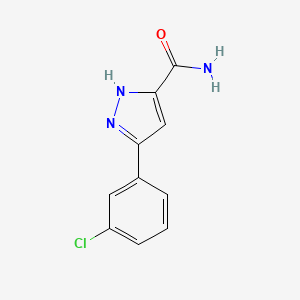
3-(3-氯苯基)-1H-吡唑-5-甲酰胺
描述
“3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH), and a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would be characterized by the presence of a pyrazole ring, a carboxamide group, and a chlorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on the reactivity of the functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis to form a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on the characteristics of its functional groups. For example, the presence of a carboxamide group might increase its polarity and solubility in water .
科学研究应用
计算设计和构效关系
3-(3-氯苯基)-1H-吡唑-5-甲酰胺衍生物因其抑制蛋白激酶的潜力而受到探索。一项具体的研究重点关注此类化合物的合成和计算构效关系,强调了它们在药物开发和了解生化途径中的重要性 (Singh、Tomar、Das 和 Singh,2009)。
抗肥胖活性
对结构上与 3-(3-氯苯基)-1H-吡唑-5-甲酰胺相关的二芳基二氢吡唑-3-甲酰胺的研究表明了显着的体内抗肥胖活性。这些化合物在动物模型中表现出食欲抑制和体重减轻,这归因于 CB1 受体拮抗作用 (Srivastava 等,2007)。
抗菌活性
已经合成了新型 1,5-二芳基吡唑衍生物(与 3-(3-氯苯基)-1H-吡唑-5-甲酰胺密切相关),并测试了它们的抗菌和抗真菌活性。吡唑的活性酰胺基团被修饰以增强这些特性,对各种微生物菌株显示出有希望的结果 (Ragavan、Vijayakumar 和 Kumari,2010)。
CB1 受体拮抗作用
对包括 3-(3-氯苯基)-1H-吡唑-5-甲酰胺在内的吡唑衍生物的研究探索了它们作为大麻素受体拮抗剂的作用。这些化合物可能有用,可以拮抗大麻素和大麻拟制剂的副作用,在各种疾病中具有治疗意义 (Lan 等,1999)。
线虫杀灭剂和杀菌剂活性
包括 3-(3-氯苯基)-1H-吡唑-5-甲酰胺在内的吡唑甲酰胺衍生物在农业应用中显示出潜力。具体来说,评估了它们的线虫杀灭剂和杀菌剂活性,揭示了它们在控制农业害虫方面的有效性 (Zhao 等,2017)。
对氧化应激的保护作用
一项研究调查了吡唑甲酰胺衍生物在硝酸铅诱导的非洲鲶鱼物种氧化应激中的抗氧化特性。这项研究突出了该衍生物在减轻水生生物氧化应激和 DNA 损伤方面的潜力 (Soliman、Hamed、Lee 和 Sayed,2019)。
作用机制
Target of Action
Related compounds such as pyrazolines and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
A compound with a similar structure, carbonyl cyanide 3-chlorophenyl hydrazone (cccp), has been studied for its mitochondrial poisoning activity . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
Related compounds such as cccp have been associated with mitochondrial dysfunction . This dysfunction can lead to increased oxidative stress and altered energy production, which can affect various cellular components negatively .
Pharmacokinetics
A study on a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, has been conducted in rats .
Result of Action
Cccp, a compound with a similar structure, has been associated with inducing aneugenic effects in primary human fibroblasts . This suggests a possible link between mitochondrial dysfunction and chromosomal loss .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme topoisomerase IV, where it exhibits inhibitory activity . This interaction is crucial as topoisomerase IV is involved in DNA replication and cell division. Additionally, 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide has shown binding affinities with the COVID-19 main protease, suggesting potential antiviral properties . These interactions highlight the compound’s ability to modulate enzymatic activities and influence biochemical pathways.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide on cellular processes are profound. It has been observed to induce mitochondrial dysfunction, leading to chromosomal instability in primary human fibroblasts . This compound affects cell signaling pathways, particularly those involved in energy production and oxidative stress. By disrupting mitochondrial function, 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide can alter gene expression and cellular metabolism, ultimately impacting cell viability and proliferation .
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide exerts its effects through several mechanisms. It acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in the electron transport chain . This action reduces the efficiency of ATP synthase, leading to decreased ATP production and increased oxidative stress. Additionally, the compound’s interaction with topoisomerase IV and the COVID-19 main protease involves binding to the active sites of these enzymes, thereby inhibiting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide has been associated with persistent mitochondrial dysfunction and chromosomal instability in in vitro studies . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant and antinociceptive activities, making it a potential candidate for treating neurological disorders . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is involved in several metabolic pathways, primarily those related to oxidative phosphorylation. By inhibiting ATP synthase, the compound disrupts the normal metabolic flux, leading to altered levels of metabolites involved in energy production . Additionally, its interaction with enzymes like topoisomerase IV and the COVID-19 main protease suggests potential effects on DNA replication and viral replication pathways .
Transport and Distribution
Within cells and tissues, 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization within specific cellular compartments, such as mitochondria, is critical for its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide plays a vital role in its activity. The compound primarily localizes to mitochondria, where it exerts its inhibitory effects on oxidative phosphorylation . Additionally, it can be found in the nucleus, where it interacts with enzymes involved in DNA replication and repair . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
属性
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLDUFMWSZYNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)
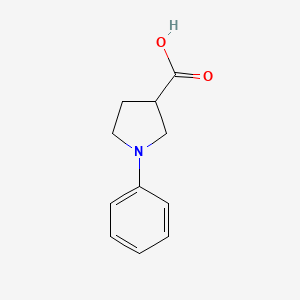
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
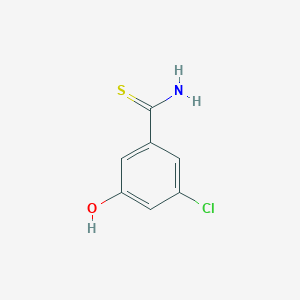
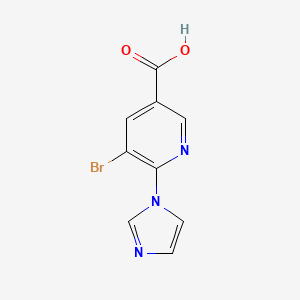
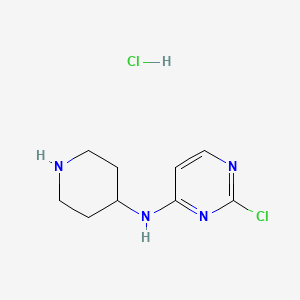
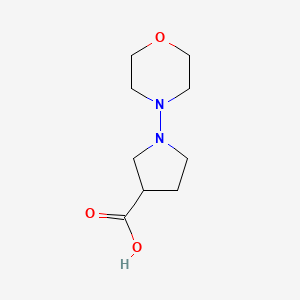

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
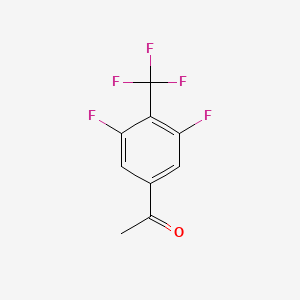
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
